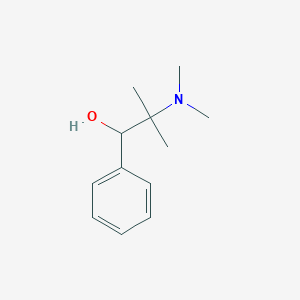

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol

Description

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol is an organic compound that features a tertiary amine and a secondary alcohol functional group

Properties

CAS No. |

52486-75-6 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-(dimethylamino)-2-methyl-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-12(2,13(3)4)11(14)10-8-6-5-7-9-10/h5-9,11,14H,1-4H3 |

InChI Key |

ILIOXXBOCPQOCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol typically involves the reaction of benzaldehyde with dimethylamine and acetone in the presence of a reducing agent. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed.

Industrial Production Methods

On an industrial scale, the production of 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Raw Materials: Benzaldehyde, dimethylamine, and acetone.

Reaction Conditions: Optimized temperature and pressure conditions to maximize yield.

Purification: Techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

Dapoxetine can undergo oxidation to form various ketones. For instance, catalytic oxidation using hydrogen peroxide in the presence of acid can convert it into 2-methyl-1-phenylpropan-1-one:

This reaction typically yields high purity products as confirmed by NMR spectroscopy .

Reductive Reactions

In some cases, Dapoxetine can be reduced to yield alcohol derivatives or other amines through various reducing agents such as lithium aluminum hydride or sodium borohydride.

Dealkylation

Dealkylation reactions can occur under acidic conditions, leading to the formation of less substituted amines or phenolic compounds.

-

Mechanism of Action

The primary mechanism of action for 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol involves the inhibition of serotonin reuptake in the synaptic cleft, leading to increased serotonin levels in the brain. This mechanism is crucial for its function as an SSRI, contributing to improved mood and control over ejaculation timing.

-

Research Findings and Applications

Recent studies have expanded on the pharmacological profile of Dapoxetine, emphasizing its rapid onset of action suitable for on-demand use prior to sexual activity. It has been shown to effectively improve control over ejaculation timing without significant adverse effects when used appropriately .

The chemical reactions involving 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol are crucial for its synthesis and therapeutic applications. Understanding these reactions not only aids in the development of this compound but also opens avenues for further research into its modifications and potential new applications in pharmacology.

This comprehensive analysis underscores the importance of exploring diverse synthetic pathways and chemical transformations to enhance the efficacy and applicability of Dapoxetine in clinical settings.

Scientific Research Applications

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol involves its interaction with various molecular targets and pathways. The tertiary amine group can interact with receptors or enzymes, leading to changes in cellular signaling pathways. The secondary alcohol group can undergo metabolic transformations, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(Dimethylamino)ethanol

- 2-(Dimethylamino)ethyl methacrylate

- 2-(Dimethylamino)pyridine

Comparison

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol is unique due to its combination of a tertiary amine and a secondary alcohol functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Biological Activity

2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol, commonly referred to as methylephedrine, is a sympathomimetic amine that has garnered attention for its potential biological activities. This compound is structurally related to ephedrine and has been studied for various pharmacological effects, including its role in treating respiratory conditions and its potential neurological applications.

Methylephedrine has the molecular formula and is characterized by the presence of a dimethylamino group and a phenylpropanol backbone. Its structural features contribute to its interaction with biological systems, particularly in modulating neurotransmitter activity.

The biological activity of methylephedrine primarily involves its action on adrenergic receptors. It acts as a stimulant, enhancing the release of norepinephrine and increasing sympathetic nervous system activity. This mechanism underlies its use in various therapeutic contexts, particularly in respiratory therapies where bronchodilation is desired.

1. Sympathomimetic Effects

Methylephedrine exhibits sympathomimetic properties, which can lead to increased heart rate, bronchodilation, and enhanced alertness. These effects are beneficial in treating conditions such as asthma and bronchitis.

2. Neuropharmacological Effects

Research indicates that methylephedrine may influence central nervous system activity. Studies have shown its potential in improving cognitive function and memory retention, possibly through acetylcholinesterase inhibition, which is crucial for neurotransmission in Alzheimer's disease treatment .

3. Antimicrobial Properties

Recent studies have explored the antimicrobial potential of methylephedrine derivatives. It has been reported that certain analogs exhibit significant antibacterial activity against various strains of bacteria, suggesting a broader application in infectious disease management .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of methylephedrine demonstrated its ability to mitigate oxidative stress-induced neuronal damage in vitro. The compound showed promise in enhancing cell viability under oxidative stress conditions, indicating potential applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

In a comparative analysis of methylephedrine derivatives against common bacterial strains, results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against resistant strains of Helicobacter pylori, highlighting their potential utility as novel antimicrobial agents .

Data Tables

Q & A

Q. What are the standard synthetic routes for 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol, and how are reaction conditions optimized?

The compound is typically synthesized via the Mannich reaction, involving dimethylamine, formaldehyde, and phenol derivatives. Reaction optimization includes adjusting stoichiometry (e.g., amine-to-carbonyl ratio), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C) to maximize yield and minimize side reactions like over-alkylation. Catalytic additives, such as acidic or basic promoters, may enhance regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the structure, particularly the dimethylamino (-N(CH)) and hydroxyl (-OH) groups.

- X-ray Crystallography : Programs like SHELXL and OLEX2 are widely used for single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks. Data collection requires high-resolution crystals, often grown via slow evaporation in solvents like ethanol or acetone .

Q. What safety protocols are recommended for handling 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks.

- Ventilation : Use fume hoods to avoid inhalation exposure. If exposed, move to fresh air and seek medical attention if respiratory distress occurs.

- First Aid : For skin contact, rinse immediately with water; for ingestion, administer activated charcoal and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between 2-(Dimethylamino)-2-methyl-1-phenylpropan-1-ol and analogous amino alcohols?

Comparative studies using kinetic profiling (e.g., UV-Vis spectroscopy for reaction rates) and computational modeling (DFT for transition-state analysis) can identify electronic or steric factors. For example, the bulky dimethylamino group may hinder nucleophilic attack compared to smaller amines, explaining divergent reactivity .

Q. What methodologies are effective for studying the compound’s role as a curing agent in epoxy resins?

- Thermal Analysis : Differential Scanning Calorimetry (DSC) measures curing kinetics (e.g., exothermic peaks at 100–150°C).

- Mechanical Testing : Tensile strength and glass transition temperature () comparisons between cured resins with varying amine concentrations reveal optimal stoichiometric ratios (e.g., 1:1 vs. 1:2 epoxy/amine) .

Q. How can crystallization challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

- Crystal Growth Optimization : Use seeding techniques or mixed solvents (e.g., hexane/ethyl acetate) to improve crystal quality.

- Data Processing : For twinned crystals, employ twin-resolution algorithms in SHELXL or refine using HKLF5 data format. High-resolution synchrotron data may mitigate poor diffraction .

Q. What strategies enhance the compound’s stability in aqueous or oxidative environments?

- pH Control : Stabilize the amino alcohol by buffering solutions at pH 9–10 to prevent protonation of the dimethylamino group.

- Antioxidants : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit oxidation during long-term storage .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.